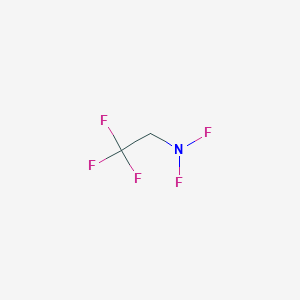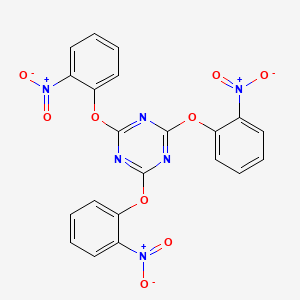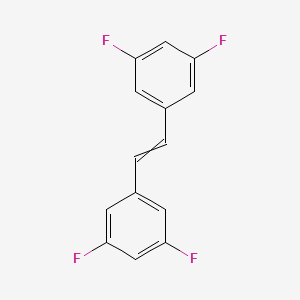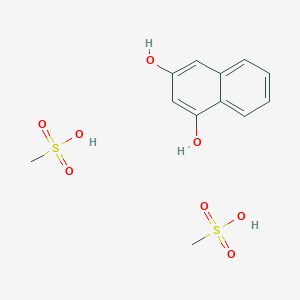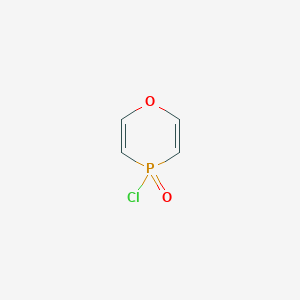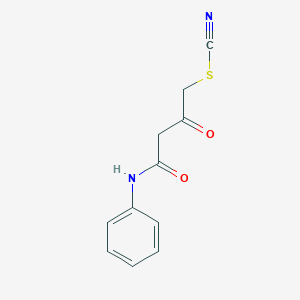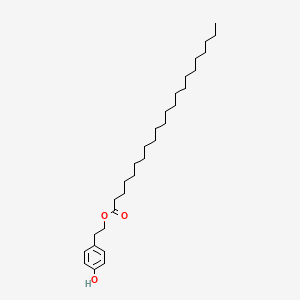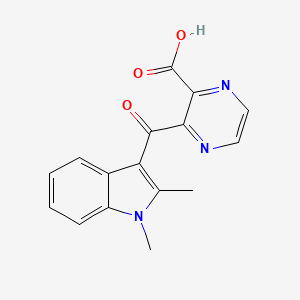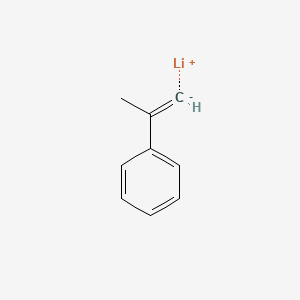
lithium;prop-1-en-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;prop-1-en-2-ylbenzene is a compound that combines lithium, an alkali metal, with prop-1-en-2-ylbenzene, an organic molecule Lithium is known for its applications in batteries and psychiatric medications, while prop-1-en-2-ylbenzene is a derivative of benzene, a fundamental aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. One common method is the direct reaction of lithium metal with prop-1-en-2-ylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of lithium.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different lithium-organic compounds.
Substitution: The benzene ring in prop-1-en-2-ylbenzene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. Lithium ions can modulate neurotransmitter activity and second messenger systems, leading to changes in cellular signaling and function. The benzene derivative part of the molecule can interact with different enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;phenylpropene: Similar in structure but with different reactivity and applications.
Lithium;styrene: Another lithium-organic compound with distinct properties.
Lithium;benzene: A simpler compound with different chemical behavior.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its combination of lithium and an aromatic benzene derivative, providing a distinct set of chemical and physical properties
Propiedades
Número CAS |
128554-17-6 |
|---|---|
Fórmula molecular |
C9H9Li |
Peso molecular |
124.1 g/mol |
Nombre IUPAC |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1 |
Clave InChI |
NGEJRVFSCZIPLR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=[CH-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


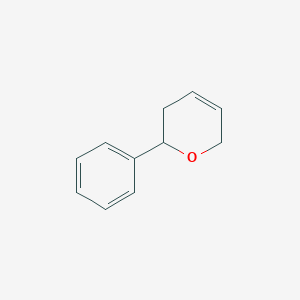
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
